Tenapanor hydrochloride

概要

説明

テナパノール塩酸塩は、便秘型過敏性腸症候群(IBS-C)および慢性腎臓病の治療に主に用いられる新規の小分子医薬品です。 IbsrelaおよびXphozahという商品名で市販されています 。 テナパノール塩酸塩は、腸におけるナトリウム吸収に不可欠なナトリウム/水素交換体アイソフォーム3(NHE3)の阻害剤として機能します .

2. 製法

合成経路および反応条件: テナパノール塩酸塩の合成には、コア構造の調製から始まり、さまざまな官能基の導入まで、複数のステップが含まれます。このプロセスには通常、以下が含まれます。

- テトラヒドロイソキノリンコアの形成。

- ジクロロおよびメチル基の導入。

- ベンゼンスルホンアミド誘導体とのカップリング .

工業的製造方法: テナパノール塩酸塩の工業的製造には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。このプロセスには以下が含まれます。

- 適切な溶媒にテナパノールを溶解する。

- 塩酸を加えてテナパノール塩酸塩を形成する .

3. 化学反応解析

反応の種類: テナパノール塩酸塩は、以下を含むさまざまな化学反応を起こします。

還元: 水素の付加または酸素の除去が含まれます。

置換: 1つの官能基を別の官能基と置換すること。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

置換: ハロゲンと求核剤が一般的な試薬です。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、還元により脱塩素化生成物が生成される可能性があります .

4. 科学研究への応用

テナパノール塩酸塩は、以下を含む幅広い科学研究への応用があります。

化学: ナトリウム/水素交換機構を研究するためのモデル化合物として使用されます。

生物学: 細胞のナトリウム恒常性に対する影響について調査されています。

医学: IBS-Cおよび慢性腎臓病の治療のための臨床試験で使用されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tenapanor hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The process typically includes:

- Formation of the tetrahydroisoquinoline core.

- Introduction of dichloro and methyl groups.

- Coupling with benzenesulfonamide derivatives .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Dissolution of tenapanor in a suitable solvent.

- Addition of hydrochloric acid to form this compound .

化学反応の分析

Types of Reactions: Tenapanor hydrochloride undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products .

科学的研究の応用

Tenapanor hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying sodium/hydrogen exchange mechanisms.

Biology: Investigated for its effects on cellular sodium homeostasis.

Medicine: Used in clinical trials for treating IBS-C and chronic kidney disease.

Industry: Explored for its potential in developing new therapeutic agents targeting sodium absorption.

作用機序

テナパノール塩酸塩は、小腸および結腸の腸上皮細胞の頂端面にあるナトリウム/水素交換体アイソフォーム3(NHE3)を阻害することにより効果を発揮します。 この阻害は、ナトリウム吸収を減少させ、腸管腔への水の分泌増加、腸管通過時間の短縮、および軟便の稠度をもたらします 。 さらに、テナパノール塩酸塩は、腸の透過性を低下させ、内臓過敏性を軽減し、腹痛を軽減します .

類似化合物:

AZD-1722: ナトリウム吸収阻害特性が類似した別のNHE3阻害剤。

4-フェニルテトラヒドロイソキノリン: テナパノール塩酸塩と構造的類似性を共有しています.

独自性: テナパノール塩酸塩は、その最小限の全身吸収と消化管における局所作用により独特です。 この特性により、全身的な副作用を伴うことなく、IBS-Cに効果的な治療法となります .

結論として、テナパノール塩酸塩は、医学および科学研究において多様な用途を持つ有望な化合物です。その独自の作用機序と局所作用により、ナトリウム吸収に関連する疾患の貴重な治療薬となっています。

類似化合物との比較

AZD-1722: Another NHE3 inhibitor with similar sodium absorption inhibition properties.

4-phenyltetrahydroisoquinoline: Shares structural similarities with tenapanor hydrochloride.

Uniqueness: this compound is unique due to its minimal systemic absorption and localized action in the gastrointestinal tract. This property makes it an effective treatment for IBS-C without significant systemic side effects .

生物活性

Tenapanor hydrochloride is a small-molecule compound primarily recognized for its role as an inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3). This mechanism is crucial in the context of gastrointestinal health, particularly in managing conditions like constipation-predominant irritable bowel syndrome (IBS-C) and chronic kidney disease (CKD). The compound's biological activity is characterized by its localized action within the gut, leading to significant physiological effects.

Tenapanor acts by inhibiting NHE3, which is predominantly expressed in the apical membrane of intestinal epithelial cells. This inhibition leads to:

- Reduced Sodium Absorption : By blocking NHE3, tenapanor prevents sodium from being absorbed back into the bloodstream, resulting in increased sodium retention in the intestinal lumen.

- Increased Water Secretion : The accumulation of sodium creates an osmotic gradient that draws water into the intestinal lumen, thus softening stool consistency and promoting bowel movements.

- Effect on Phosphate Absorption : Preliminary studies suggest that tenapanor may also inhibit dietary phosphate absorption, although the precise mechanisms remain under investigation .

Table 1: Summary of Tenapanor's Mechanism

| Mechanism | Effect |

|---|---|

| NHE3 Inhibition | Reduces sodium absorption |

| Osmotic Gradient Formation | Increases water secretion into the lumen |

| Phosphate Uptake Reduction | Potentially reduces dietary phosphate absorption |

Pharmacokinetics

Tenapanor exhibits minimal systemic absorption following oral administration. Clinical trials indicate that plasma concentrations are often below quantifiable limits (less than 0.5 ng/mL), making traditional pharmacokinetic parameters difficult to ascertain. Key pharmacokinetic characteristics include:

- Protein Binding : Approximately 99% for tenapanor and 97% for its major metabolite, M1.

- Metabolism : Primarily metabolized by CYP3A4/5 enzymes; M1 is not active against NHE3.

- Elimination : About 70% of administered tenapanor is excreted in feces within 120 hours, with only 9% found in urine .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Protein Binding | Tenapanor: ~99%, M1: ~97% |

| Metabolism | CYP3A4/5 |

| Fecal Excretion | ~70% within 120 hours |

| Urinary Excretion | ~9% |

Efficacy in IBS-C and CKD

Tenapanor has been evaluated in various clinical settings, particularly for IBS-C and CKD:

- IBS-C Trials : In a phase 3 trial, patients receiving tenapanor showed significant improvements in bowel movement frequency and stool consistency compared to placebo groups. The treatment resulted in an increase in stool sodium content by approximately 20–50 mmol/day .

- CKD Studies : Ongoing research is exploring tenapanor's potential to manage hyperphosphatemia in CKD patients undergoing dialysis. Initial findings suggest that it can increase stool phosphorus content significantly, indicating reduced intestinal absorption .

Case Study Example

A notable case study involved a cohort of patients with IBS-C treated with tenapanor over a 12-week period. Results indicated:

- Improvement in Symptoms : Patients reported a decrease in abdominal pain and bloating.

- Bowel Movement Frequency : An average increase of 1.5 bowel movements per week was recorded.

Safety Profile

The safety profile of tenapanor has been evaluated through extensive clinical trials. Common adverse effects include:

- Diarrhea

- Abdominal pain

- Flatulence

Notably, no significant genotoxicity or tumorigenicity was observed during preclinical assessments .

Table 3: Adverse Effects Summary

| Adverse Effect | Frequency |

|---|---|

| Diarrhea | Common |

| Abdominal Pain | Common |

| Flatulence | Common |

特性

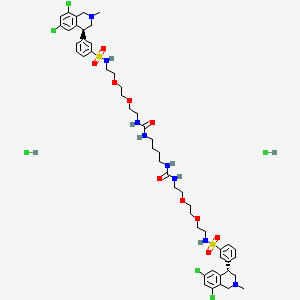

IUPAC Name |

1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H66Cl4N8O10S2.2ClH/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54;;/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64);2*1H/t43-,44-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRAXTZDILCRKY-OWRGXFNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)[C@@H]5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68Cl6N8O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027856 | |

| Record name | Tenapanor hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1218.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234365-97-9 | |

| Record name | Tenapanor hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234365979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenapanor hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulphonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulphynlamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENAPANOR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50605O2ZNS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。